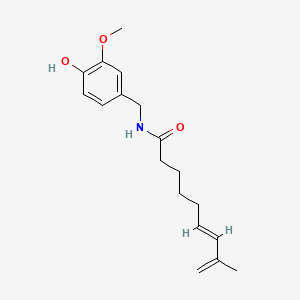
3-O-tert-Butyldimethylsilyl Calcifediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-tert-Butyldimethylsilyl Calcifediol is an impurity of Vitamin D3 . Vitamin D3 is a type of vitamin D found to be effective in mediating intestinal calcium absorption and bone calcium metabolism .
Molecular Structure Analysis
The molecular formula of 3-O-tert-Butyldimethylsilyl Calcifediol is C33H58O2Si . Its average mass is 514.898 Da and its monoisotopic mass is 514.420593 Da .Chemical Reactions Analysis
While specific chemical reactions involving 3-O-tert-Butyldimethylsilyl Calcifediol are not available, it’s worth noting that tert-Butyldimethylsilyl Ethers, a related group of compounds, are known to be stable to aqueous base but can be converted back to alcohols under acidic conditions .Physical And Chemical Properties Analysis
The molecular formula of 3-O-tert-Butyldimethylsilyl Calcifediol is C33H58O2Si . Its average mass is 514.898 Da and its monoisotopic mass is 514.420593 Da .Aplicaciones Científicas De Investigación
Protecting Group in Deoxynucleosides
The TBDMS group can serve as a protecting group in deoxynucleosides . It reacts selectively with hydroxyl groups in nucleosides and preferentially with the 5’-hydroxyl of deoxynucleosides . This group can be removed under conditions that do not affect other commonly used acid or base labile protecting groups, yet it is stable to phosphorylation conditions .
Hydrolysis of the TBDMS Group
The TBDMS group can be hydrolyzed under certain conditions . For example, treatment of certain compounds with benzoic anhydride and acetic anhydride leads to high yields of specific derivatives . This process can be useful in the synthesis of various compounds.
Oxidative Deprotection of TBDMS Ethers
TBDMS ethers can be deprotected and oxidized in a one-step process . This process uses tetraethylammonium superoxide under microwave irradiation . The result is the conversion of TBDMS ethers to their corresponding carbonyl compounds .
Ultrasonic-Assisted Deprotection
TBDMS ethers can be deprotected using bromo-trichloromethane (CBrCl3) in methanol under ultrasonic conditions . This method provides a mild and efficient way for desilylation .
Mass Spectrometry
The TBDMS group can be used in mass spectrometry . It increases the volatility of nucleoside derivatives and gives discernable fragmentation patterns from 3’- and 5’-isomeric derivatives .
Synthesis of Nucleoside and Nucleotide Derivatives
The TBDMS group can be used in the synthesis of nucleoside and nucleotide derivatives . It allows for the rapid identification of isomeric nucleoside and nucleotide derivatives even in very small amounts or from reaction mixtures .
Mecanismo De Acción
Target of Action
The primary target of 3-O-tert-Butyldimethylsilyl Calcifediol is the Vitamin D Receptor (VDR). This receptor is a nuclear hormone receptor that binds to the biologically active form of vitamin D, calcitriol . The VDR is involved in the regulation of various biological processes including calcium homeostasis, bone health, and immune response .
Mode of Action
3-O-tert-Butyldimethylsilyl Calcifediol binds to the VDR with weaker affinity than calcitriol, thus exerting gene-regulatory properties . It can also trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .
Biochemical Pathways
The binding of 3-O-tert-Butyldimethylsilyl Calcifediol to the VDR affects the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named vitamin D-responsive elements (VDREs) . This interaction influences various biochemical pathways, including those involved in calcium and phosphate homeostasis .
Pharmacokinetics
It is known that the half-life of calcifediol, the compound from which it is derived, is approximately 11 days in healthy adults and 25 days in patients with stage 3 and 4 chronic kidney disease .
Result of Action
The action of 3-O-tert-Butyldimethylsilyl Calcifediol results in the regulation of gene expression, which can influence a variety of cellular processes. This includes the regulation of calcium and phosphate homeostasis, which is crucial for bone health .
Safety and Hazards
Propiedades
IUPAC Name |
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58O2Si/c1-24-15-18-28(35-36(9,10)31(3,4)5)23-27(24)17-16-26-14-12-22-33(8)29(19-20-30(26)33)25(2)13-11-21-32(6,7)34/h16-17,25,28-30,34H,1,11-15,18-23H2,2-10H3/b26-16+,27-17-/t25-,28+,29-,30+,33-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZMHDJIUFEYKE-NXMZLKDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747260 |
Source


|
| Record name | (3S,5Z,7E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-9,10-secocholesta-5,7,10-trien-25-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140710-90-3 |
Source


|
| Record name | (3S,5Z,7E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-9,10-secocholesta-5,7,10-trien-25-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-](/img/structure/B602352.png)



